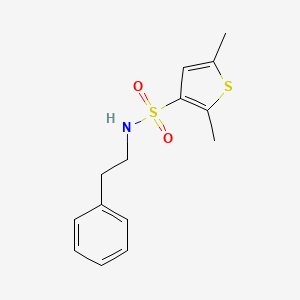

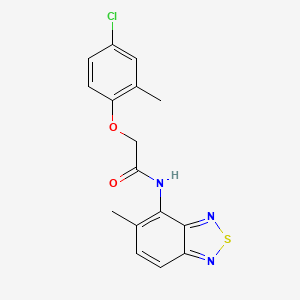

2,5-二甲基-N-(2-苯乙基)噻吩-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Thiophene sulfonamide derivatives, similar to "2,5-dimethyl-N-(2-phenylethyl)thiophene-3-sulfonamide," can be synthesized through methods such as the Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions. These methods involve reactions of aryl boronic acids and esters with 5-bromothiophene-2-sulfonamide under mild and suitable temperature conditions, offering a convenient approach to obtaining a variety of thiophene sulfonamide derivatives with significant biological activities (Noreen et al., 2017).

Molecular Structure Analysis

The molecular structure of thiophene sulfonamide derivatives, including details about bonding, geometry, and electronic effects, can be elucidated through techniques like X-ray diffraction. This analysis helps in understanding the conformations and stability of these compounds, facilitating the exploration of their reactivity and properties (Chohan & Shad, 2011).

Chemical Reactions and Properties

Thiophene sulfonamides undergo various chemical reactions, including interactions with transition metals to form complexes. These reactions are crucial for understanding the reactivity of such compounds and developing applications in catalysis, material science, and biological systems. The transition metal complexes of sulfonamide-derived ligands exhibit interesting antibacterial and antifungal activities, pointing to the chemical versatility and potential applications of these compounds (Chohan & Shad, 2011).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystal structures of thiophene sulfonamide derivatives, are influenced by their molecular configurations and substituents. X-ray crystallography and differential scanning calorimetry (DSC) provide detailed insights into the solid-state structures and thermal behavior of these compounds, revealing the effects of specific functional groups on their physical properties (Terada et al., 2012).

Chemical Properties Analysis

The chemical properties of thiophene sulfonamide derivatives, such as reactivity towards nucleophiles, electrophiles, and radicals, are central to their applications in organic synthesis and medicinal chemistry. Investigations into the reactivity patterns of these compounds provide a foundation for developing new synthetic routes and understanding their mechanism of action in biological systems (Williams et al., 2010).

科学研究应用

合成与生物活性

大量研究集中于噻吩磺酰胺衍生物的合成,因为它们具有多种生物活性,包括脲酶抑制和抗菌作用。例如,Noreen 等人 (2017) 报道了通过铃木交叉偶联反应方便地合成噻吩磺酰胺衍生物。这些化合物表现出显着的脲酶抑制活性,其中一种衍生物显示出比标准硫脲更高的活性。此外,这些化合物还表现出溶血活性,并因其抗菌特性而被研究,突出了它们在药物化学和药物应用中的潜力 (Noreen 等人,2017)。

分子构象和互变异构行为

磺酰胺衍生物的研究延伸到对其分子构象和互变异构行为的研究,这对于理解它们的药理和生物活性至关重要。Erturk 等人 (2016) 使用光谱方法探索了磺酰胺衍生物的互变异构形式,表明这些分子结构对其生物活性具有重要意义 (Erturk 等人,2016)。

多态性和晶体结构

已经研究了芳香磺酰胺的多态性和晶体结构,以了解氟取代对其性质的影响。Terada 等人 (2012) 研究了氟取代的 N-(2-苯氧基苯基)苯磺酰胺,发现氟基团会导致多晶型或假多晶型的形成。这项研究提供了对磺酰胺衍生物不同生物活性的结构基础的见解,突出了晶体学分析在药物设计和开发中的重要性 (Terada 等人,2012)。

光降解和环境影响

已经研究了噻吩衍生物的环境归宿,包括它们的光降解途径,以评估漏油的影响。Andersson 和 Bobinger (1996) 研究了苯并噻吩的光化学降解,揭示了这些化合物在水生环境中的氧化途径。这项研究对于了解噻吩衍生物的环境行为和制定减轻漏油影响的策略至关重要 (Andersson 和 Bobinger,1996)。

未来方向

Thiophene-based compounds have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new thiophene moieties with wider therapeutic activity is a topic of interest for future research .

属性

IUPAC Name |

2,5-dimethyl-N-(2-phenylethyl)thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S2/c1-11-10-14(12(2)18-11)19(16,17)15-9-8-13-6-4-3-5-7-13/h3-7,10,15H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNLSXIYACSQDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)S(=O)(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-N-(2-phenylethyl)thiophene-3-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5572479.png)

![methyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5572487.png)

![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5572494.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole dihydrochloride](/img/structure/B5572516.png)

![6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572525.png)

![2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5572536.png)

![methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5572548.png)

![2-propyn-1-yl 2-[(benzylamino)carbonyl]benzoate](/img/structure/B5572555.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)